N-(piperidin-2-ylmethyl)pyrazin-2-amine
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Overview
Description
N-(piperidin-2-ylmethyl)pyrazin-2-amine is a compound that features a piperidine ring attached to a pyrazine ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-2-ylmethyl)pyrazin-2-amine typically involves the reaction of pyrazine derivatives with piperidine derivatives. One common method is the nucleophilic substitution reaction where a pyrazine derivative reacts with a piperidine derivative in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-2-ylmethyl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(piperidin-2-ylmethyl)pyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(piperidin-2-ylmethyl)pyrazin-2-amine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, while the pyrazine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-2-ylmethyl)pyridin-2-amine: Similar structure but with a pyridine ring instead of a pyrazine ring.
N-(piperidin-2-ylmethyl)quinolin-2-amine: Contains a quinoline ring, offering different electronic properties.
N-(piperidin-2-ylmethyl)benzimidazol-2-amine: Features a benzimidazole ring, which can influence its biological activity.
Uniqueness
N-(piperidin-2-ylmethyl)pyrazin-2-amine is unique due to the presence of both piperidine and pyrazine rings, which confer distinct electronic and steric properties. This combination can result in unique biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C10H16N4 |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-(piperidin-2-ylmethyl)pyrazin-2-amine |
InChI |
InChI=1S/C10H16N4/c1-2-4-12-9(3-1)7-14-10-8-11-5-6-13-10/h5-6,8-9,12H,1-4,7H2,(H,13,14) |
InChI Key |
CNFHETTWSFQSMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CNC2=NC=CN=C2 |
Origin of Product |
United States |
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